

8-Chloronaphthalen-1-amine CAS number 59107-51-6

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Compound of Interest

Compound Name: 8-Chloronaphthalen-1-amine

Cat. No.: B1355594

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An In-depth Technical Guide to **8-Chloronaphthalen-1-amine** (CAS Number: 59107-51-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloronaphthalen-1-amine, identified by the CAS number 59107-51-6, is an organic compound featuring a naphthalene core structure with a chlorine atom and an amino group at the 8- and 1-positions, respectively. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in various synthetic applications. It is a solid at room temperature and serves as a key building block in the synthesis of more complex molecules, including dyes, agrochemicals, and notably, pharmaceutical compounds.^[1] Its utility in the development of kinase inhibitors and other therapeutic agents underscores its importance in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and its known applications and safety information.

Physicochemical and Spectroscopic Data

The fundamental properties of **8-Chloronaphthalen-1-amine** are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
CAS Number	59107-51-6	[2][3][4][5]
Molecular Formula	C ₁₀ H ₈ ClN	[2][6]
Molecular Weight	177.63 g/mol	[2][5][7]
IUPAC Name	8-chloronaphthalen-1-amine	[3][5]
Synonyms	1-Amino-8-chloronaphthalene, 8-chloro-1-naphthalenamine	[5]
Appearance	Solid	[1][3]
Melting Point	93-94 °C	[8]
Boiling Point	336.4 ± 17.0 °C at 760 mmHg	
Purity	96% - 98%	[3][9]
Storage Conditions	4°C, protect from light; or store in freezer under -20°C in an inert atmosphere.	[3][9]
InChI Key	LQIZPCZWJJQIKV- UHFFFAOYSA-N	[3][5][10]
SMILES	C1=CC2=C(C(=C1)N)C(=CC= C2)Cl	[5]

Experimental Protocols

Detailed methodologies for the synthesis of **8-Chloronaphthalen-1-amine** and its subsequent use in the preparation of a key synthetic intermediate are provided below.

Synthesis of 8-Chloronaphthalen-1-amine from Naphthalene-1,8-diamine

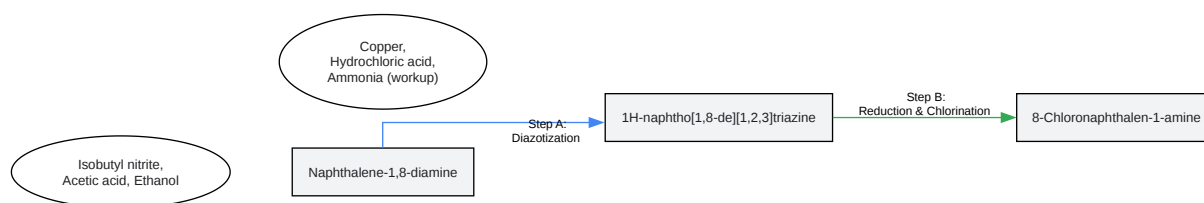
This two-step protocol outlines the preparation of **8-Chloronaphthalen-1-amine** starting from naphthalene-1,8-diamine.[11]

Step A: Synthesis of 1H-naphtho[1,8-de][2][12]triazine[11]

- Prepare a solution of acetic acid (200 mL) and ethanol (1000 mL) containing naphthalene-1,8-diamine (100 g, 632 mmol, 1 eq).
- While maintaining the temperature between 18-21°C using a cold water bath, add isobutyl nitrite (72.6 g, 619 mmol, 0.98 eq).
- Stir the resulting red suspension at 25°C for 16 hours.
- Collect the solid product by filtration.
- Wash the collected solid with ethanol (2 x 500 mL).
- Dry the product under vacuum to obtain 1H-naphtho[1,8-de][2][12]triazine as a red crystalline compound (84 g, 79% yield). No further purification is needed.[11]

Step B: Synthesis of **8-Chloronaphthalen-1-amine**[11]

- Add copper powder (2.10 g, 33.1 mmol, 0.0665 eq) to a solution of 1H-naphtho[1,8-de][2][12]triazine (84 g, 496 mmol, 1 eq) in hydrochloric acid (1.5 L).
- Stir the mixture at 25°C for 12 hours.
- Dilute the mixture with water (500 mL) and heat at 85°C for 30 minutes.
- Filter the hot solution to obtain a nearly clear aqueous solution.
- Cool the filtrate and basify with ammonia solution until litmus paper turns blue.
- Extract the aqueous solution with ethyl acetate (2 x 1000 mL).
- Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under vacuum to yield **8-Chloronaphthalen-1-amine**. [11]



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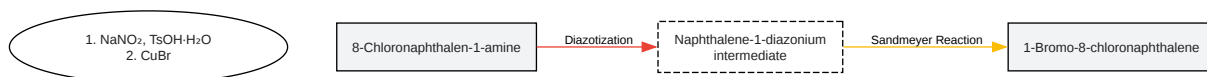
Caption: Synthesis workflow for **8-Chloronaphthalen-1-amine**.

Derivatization: Synthesis of 1-Bromo-8-chloronaphthalene

8-Chloronaphthalen-1-amine is a precursor for other substituted naphthalenes. This protocol describes its conversion to 1-bromo-8-chloronaphthalene via a Sandmeyer-type reaction.^[11]^[12]

- Prepare a solution of **8-chloronaphthalen-1-amine** (57 g, 320 mmol, 1 eq) and p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (219 g, 1.16 mol, 3.6 eq) in acetonitrile (1000 mL).^[12]
- Cool the solution to -5 °C.^[12]
- Add a solution of sodium nitrite (NaNO₂) (39.8 g, 577 mmol, 1.8 eq) and copper(I) bromide (CuBr) (138 g, 963 mmol, 3 eq) in water (120 mL).^[12]
- Allow the reaction mixture to warm to 25 °C and stir for 12 hours.^[12]
- Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (100 mL) and stir for 15 minutes.^[11]^[12]
- Extract the mixture with ethyl acetate (3 x 1000 mL).^[11]^[12]
- Combine the organic layers and wash with brine (500 mL).^[12]

- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.[12]
- Purify the resulting residue by column chromatography on silica gel using petroleum ether as the eluent to afford 1-bromo-8-chloronaphthalene as a white solid (56 g, 72% yield).[12]



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Caption: Workflow for the synthesis of 1-bromo-8-chloronaphthalene.

Applications in Research and Development

8-Chloronaphthalen-1-amine is primarily utilized as a chemical intermediate.[1] Its reactivity, stemming from the amino group and the naphthalene ring system, allows for its incorporation into a diverse range of larger molecules.

- **Pharmaceutical Intermediates:** It is a precursor for the synthesis of quinazoline derivatives and has been implicated in the development of inhibitors for challenging drug targets such as KRas G12C and G12D, which are significant in cancer therapy.[12]
- **Organic Synthesis:** The compound serves as a versatile scaffold. The amino group can be readily diazotized and substituted, as demonstrated in the synthesis of 1-bromo-8-chloronaphthalene, opening pathways to various 1,8-disubstituted naphthalene derivatives.[1][12]
- **Dye and Agrochemical Production:** As a naphthalenamine derivative, it falls into a class of compounds historically used in the synthesis of dyes and may find applications in the agrochemical industry.[1]

Safety and Handling

Appropriate safety precautions must be observed when handling **8-Chloronaphthalen-1-amine** due to its potential health hazards.

GHS Hazard Information:[5][9]

Hazard Class	Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)	H335	May cause respiratory irritation

- Signal Word: Warning[9]
- Pictogram: GHS07 (Exclamation Mark)
- Precautionary Statements (selected):[9]
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personnel should handle this compound in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.[8] Store the container tightly closed in a dry, cool, and well-ventilated place.[8]

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